molecular formula C16H17BN2O2 B13651343 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carbonitrile

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carbonitrile

Cat. No.: B13651343
M. Wt: 280.1 g/mol
InChI Key: WQLCLVQVSLJINW-UHFFFAOYSA-N
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Description

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carbonitrile is a complex organic compound that features a boron-containing dioxaborolane ring attached to an isoquinoline structure with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carbonitrile typically involves the borylation of isoquinoline derivatives. One common method is the palladium-catalyzed borylation of isoquinoline-3-carbonitrile using 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The isoquinoline ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Halogenating agents or other electrophiles.

Major Products

    Oxidation: Boronic acids.

    Reduction: Primary amines.

    Substitution: Halogenated isoquinoline derivatives.

Scientific Research Applications

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carbonitrile involves its interaction with molecular targets through its boron-containing dioxaborolane ring and isoquinoline structure. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical reactions. The isoquinoline structure can interact with biological targets, potentially affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar borylation reactions.

    2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another boron-containing compound with a pyridine ring.

    2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A fluorinated analog with similar reactivity

Uniqueness

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carbonitrile is unique due to its combination of a boron-containing dioxaborolane ring and an isoquinoline structure with a carbonitrile group

Properties

Molecular Formula

C16H17BN2O2

Molecular Weight

280.1 g/mol

IUPAC Name

8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carbonitrile

InChI

InChI=1S/C16H17BN2O2/c1-15(2)16(3,4)21-17(20-15)14-7-5-6-11-8-12(9-18)19-10-13(11)14/h5-8,10H,1-4H3

InChI Key

WQLCLVQVSLJINW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=NC(=CC3=CC=C2)C#N

Origin of Product

United States

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